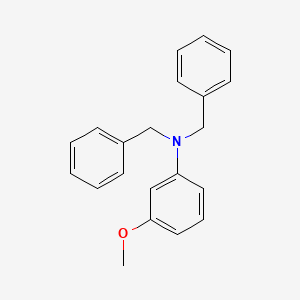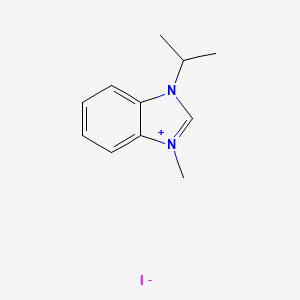
1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group at the 1-position and an isopropyl group at the 3-position, with an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1-methylbenzimidazole with isopropyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The benzimidazole core can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.
Oxidation: Conducted in solvents like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Reduction: Performed in anhydrous conditions to avoid the decomposition of the reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its use in developing new therapeutic agents, particularly in the treatment of parasitic infections and certain cancers.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzimidazole core is known to inhibit microtubule polymerization, which is crucial for cell division. This makes it effective against rapidly dividing cells, such as cancer cells or parasites.
Vergleich Mit ähnlichen Verbindungen
1-Methylbenzimidazole: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
3-Isopropylbenzimidazole: Lacks the methyl group, which may affect its binding affinity to molecular targets.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives with varying biological activities.
Uniqueness: 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide is unique due to its specific substitution pattern, which enhances its hydrophobicity and potentially its ability to cross cell membranes. This can lead to improved bioavailability and efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C11H15IN2 |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylbenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H15N2.HI/c1-9(2)13-8-12(3)10-6-4-5-7-11(10)13;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YZWBYAKCJCFFKI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)N1C=[N+](C2=CC=CC=C21)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)
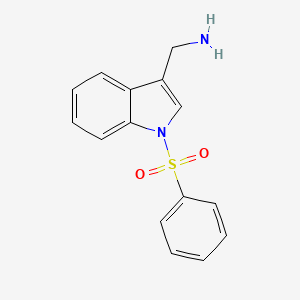

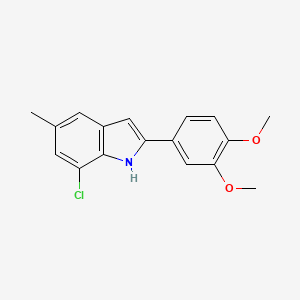

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

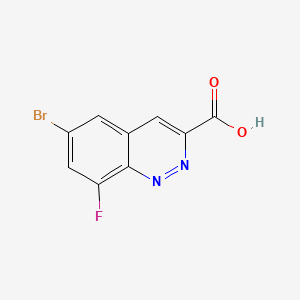
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
